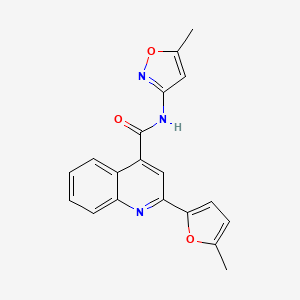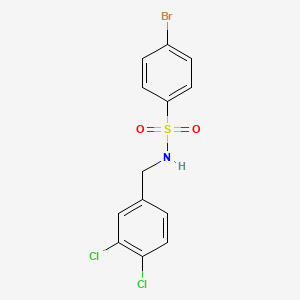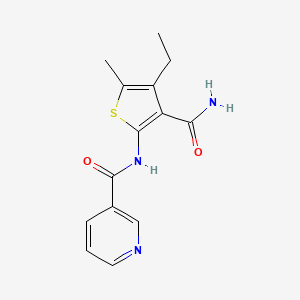
2-(3,4-dimethoxyphenyl)-N-(pentafluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-N-(pentafluorophenyl)acetamide is an organic compound characterized by the presence of both dimethoxyphenyl and pentafluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(pentafluorophenyl)acetamide typically involves the reaction of 3,4-dimethoxyphenylacetic acid with pentafluoroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-(pentafluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-(pentafluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(pentafluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Shares the dimethoxyphenyl group but lacks the pentafluorophenyl group.
Pentafluoroaniline: Contains the pentafluorophenyl group but lacks the dimethoxyphenyl group.
2-(3,4-Dimethoxyphenyl)ethanol: Similar structure but with an alcohol group instead of an amide.
Uniqueness
2-(3,4-Dimethoxyphenyl)-N-(pentafluorophenyl)acetamide is unique due to the combination of both dimethoxyphenyl and pentafluorophenyl groups, which imparts distinct chemical properties and potential applications. The presence of these groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C16H12F5NO3 |
|---|---|
Molecular Weight |
361.26 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2,3,4,5,6-pentafluorophenyl)acetamide |
InChI |
InChI=1S/C16H12F5NO3/c1-24-8-4-3-7(5-9(8)25-2)6-10(23)22-16-14(20)12(18)11(17)13(19)15(16)21/h3-5H,6H2,1-2H3,(H,22,23) |
InChI Key |
CZMQBWGTKDJNEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-benzotriazol-1-yl[2-(4-bromophenyl)quinolin-4-yl]methanone](/img/structure/B14932523.png)
![2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14932525.png)
![2-[(3,3-Diphenylpropanoyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B14932541.png)


![N-methyl-N-{4-[(thiophen-2-ylsulfonyl)amino]phenyl}acetamide](/img/structure/B14932562.png)
![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]butanamide](/img/structure/B14932567.png)
![N-(2,4-dichlorophenyl)-2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14932574.png)
![N-(4-bromo-2-fluorophenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B14932581.png)

![6-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14932592.png)
![methyl 2-{[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B14932594.png)
![N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B14932597.png)

